Cas no 2172525-20-9 (1-hexyl-9-methyl-1,7-diazaspiro4.5decane)
1-hexyl-9-methyl-1,7-diazaspiro4.5decane Chemical and Physical Properties
Names and Identifiers
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- 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane
- EN300-1273921
- 2172525-20-9
- 1-hexyl-9-methyl-1,7-diazaspiro4.5decane
-
- Inchi: 1S/C15H30N2/c1-3-4-5-6-9-17-10-7-8-15(17)11-14(2)12-16-13-15/h14,16H,3-13H2,1-2H3
- InChI Key: RGRCIFHZQOKWBG-UHFFFAOYSA-N
- SMILES: N1(CCCCCC)CCCC21CNCC(C)C2
Computed Properties
- Exact Mass: 238.240898965g/mol
- Monoisotopic Mass: 238.240898965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 15.3Ų
1-hexyl-9-methyl-1,7-diazaspiro4.5decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273921-0.05g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 0.05g |
$1620.0 | 2023-06-08 | ||
| Enamine | EN300-1273921-0.1g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 0.1g |
$1697.0 | 2023-06-08 | ||
| Enamine | EN300-1273921-0.25g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 0.25g |
$1774.0 | 2023-06-08 | ||
| Enamine | EN300-1273921-0.5g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 0.5g |
$1851.0 | 2023-06-08 | ||
| Enamine | EN300-1273921-1.0g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 1g |
$1929.0 | 2023-06-08 | ||
| Enamine | EN300-1273921-2.5g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 2.5g |
$3782.0 | 2023-06-08 | ||
| Enamine | EN300-1273921-5.0g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 5g |
$5594.0 | 2023-06-08 | ||
| Enamine | EN300-1273921-10.0g |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 10g |
$8295.0 | 2023-06-08 | ||
| Enamine | EN300-1273921-50mg |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 50mg |
$1620.0 | 2023-10-02 | ||
| Enamine | EN300-1273921-100mg |
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |
2172525-20-9 | 100mg |
$1697.0 | 2023-10-02 |
1-hexyl-9-methyl-1,7-diazaspiro4.5decane Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-hexyl-9-methyl-1,7-diazaspiro4.5decane
Introduction to 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane (CAS No. 2172525-20-9)
1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its intriguing spirocyclic framework and potential biological activities. The compound, identified by its Chemical Abstracts Service (CAS) number 2172525-20-9, belongs to a class of spirocyclic amines that exhibit distinct chemical and pharmacological properties. This introduction delves into the molecular structure, synthesis, and emerging applications of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane, highlighting its relevance in contemporary research and development.
The molecular architecture of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane features a spirocyclic core composed of a nitrogen-containing heterocycle linked to a decane ring system. The presence of two nitrogen atoms in the spirocycle introduces multiple sites for functionalization, making it a versatile scaffold for designing bioactive molecules. The hexyl and methyl substituents appended to the spirocycle contribute to the compound's lipophilicity, which is a critical factor in determining its membrane permeability and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane, employing strategies such as transition-metal-catalyzed cycloadditions and ring-closing metathesis. These synthetic routes have not only improved yield but also allowed for the introduction of diverse substituents at strategic positions within the molecule. The ability to modify the structure systematically has opened new avenues for exploring its pharmacological potential.
In the realm of medicinal chemistry, 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane has been investigated for its potential role as an intermediate in the development of novel therapeutic agents. Studies have suggested that the spirocyclic amine moiety may interact with biological targets such as enzymes and receptors, modulating pathways involved in inflammation, pain perception, and neurodegeneration. The compound's unique structural features make it an attractive candidate for further exploration in drug discovery programs.
One particularly promising area of research involves the exploration of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane as a precursor for small-molecule drugs targeting neurological disorders. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties by inhibiting oxidative stress and modulating neurotransmitter release. The spirocyclic core's rigidity provides stability while allowing for conformational flexibility necessary for binding to biological macromolecules.
The pharmacokinetic profile of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane is another critical aspect that has been examined in recent research. Its lipophilic nature suggests good oral bioavailability, which is essential for developing drugs with systemic action. Additionally, the compound's metabolic stability has been assessed through in vitro studies, revealing a favorable half-life that could support repeated dosing regimens.
Emerging evidence also points to the potential use of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane in combinatorial therapy approaches. By serving as a versatile scaffold, it can be modified to generate libraries of compounds with distinct biological activities. This approach aligns with current trends in drug development, where polypharmacology—targeting multiple disease pathways simultaneously—is increasingly recognized as an effective strategy for achieving therapeutic synergy.
The synthesis and application of 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane have been supported by computational modeling techniques that aid in predicting molecular interactions and optimizing drug-like properties. Molecular docking studies have identified key binding pockets on target proteins, providing insights into how modifications to the spirocycle can enhance binding affinity and selectivity.
In conclusion, 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane represents a compelling molecule with significant potential in pharmaceutical research and development. Its unique structural features combined with recent advances in synthetic methodologies make it a valuable asset for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, 2172525-20-9 will undoubtedly play a pivotal role in shaping future developments in medicinal chemistry.
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